![molecular formula C24H30N6O2 B2873274 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1049381-24-9](/img/structure/B2873274.png)
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities of Novel Derivatives
Research on novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrated good to moderate antimicrobial activities against test microorganisms. These findings illustrate the potential of structurally similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antagonist Activity in CNS Agents
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, indicating their potential use in treating conditions related to the central nervous system (Watanabe et al., 1992).
Synthesis of Potent PPARpan Agonists
An efficient synthesis of a potent PPARpan agonist was described, highlighting the relevance of such compounds in therapeutic applications, particularly in metabolic disorders. The synthesis process exemplifies the potential for creating highly effective therapeutic agents through meticulous chemical engineering (Guo et al., 2006).
Bacterial Biofilm and MurB Inhibitors
Studies on novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showed significant antibacterial efficacies and potent inhibitory activities against MRSA, VRE, and bacterial biofilm formation. These compounds also demonstrated excellent inhibitory activities against the MurB enzyme, suggesting their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anti-Cancer and Antitubercular Activities
Research into compounds with structural or functional similarities has led to discoveries of potential anti-cancer and antitubercular activities. For instance, certain derivatives have been found to exhibit significant activities against bone cancer cell lines and tuberculosis, offering insights into novel therapeutic pathways for these conditions (Lv et al., 2019; Foks et al., 2004).
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various targets to exert their effects . For instance, some piperazine derivatives act as inhibitors of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Biochemical Pathways
Piperazine derivatives have been associated with various biochemical pathways depending on their targets . For example, some piperazine derivatives inhibit acetylcholinesterase, thereby increasing acetylcholine levels .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The effects of piperazine derivatives can vary widely depending on their targets and modes of action .
特性
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-22(19-8-6-5-7-9-19)24(31)29-16-14-28(15-17-29)18-23-25-26-27-30(23)20-10-12-21(13-11-20)32-4-2/h5-13,22H,3-4,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMODIDBEEITGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。